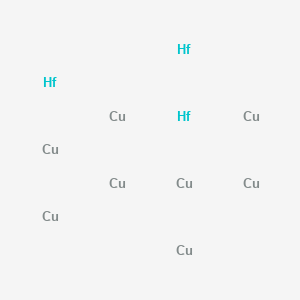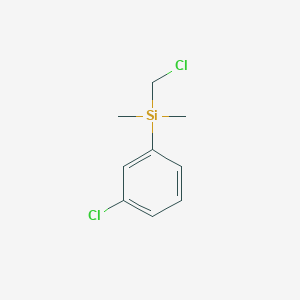
(Chloromethyl)(3-chlorophenyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Chloromethyl)(3-chlorophenyl)dimethylsilane is an organosilicon compound with the molecular formula C9H12Cl2Si. This compound features a silicon atom bonded to two methyl groups, a chloromethyl group, and a 3-chlorophenyl group. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl)(3-chlorophenyl)dimethylsilane typically involves the reaction of 3-chlorophenylmagnesium bromide with chloromethyl(dimethyl)chlorosilane. The reaction is carried out in an inert atmosphere, such as argon, to prevent unwanted side reactions. The process involves the following steps:
- Preparation of 3-chlorophenylmagnesium bromide by reacting 3-chlorobromobenzene with magnesium in dry ether.
- Addition of the prepared Grignard reagent to chloromethyl(dimethyl)chlorosilane in an inert atmosphere.
- Purification of the product through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using industrial-scale distillation techniques.
Chemical Reactions Analysis
Types of Reactions
(Chloromethyl)(3-chlorophenyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted silanes, such as (aminomethyl)(3-chlorophenyl)dimethylsilane.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include (methyl)(3-chlorophenyl)dimethylsilane.
Scientific Research Applications
(Chloromethyl)(3-chlorophenyl)dimethylsilane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organosilicon compounds.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It is explored for potential use in drug delivery systems due to its ability to modify surface properties.
Industry: The compound is used in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of (Chloromethyl)(3-chlorophenyl)dimethylsilane involves the reactivity of the chloromethyl and 3-chlorophenyl groups. The chloromethyl group can undergo nucleophilic substitution reactions, while the 3-chlorophenyl group can participate in electrophilic aromatic substitution reactions. These reactions allow the compound to modify other molecules and surfaces, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
(Chloromethyl)dimethylphenylsilane: Similar structure but with a phenyl group instead of a 3-chlorophenyl group.
(Chloromethyl)dimethylchlorosilane: Similar structure but with a chlorosilane group instead of a 3-chlorophenyl group.
Uniqueness
(Chloromethyl)(3-chlorophenyl)dimethylsilane is unique due to the presence of both a chloromethyl group and a 3-chlorophenyl group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Properties
CAS No. |
60457-96-7 |
|---|---|
Molecular Formula |
C9H12Cl2Si |
Molecular Weight |
219.18 g/mol |
IUPAC Name |
chloromethyl-(3-chlorophenyl)-dimethylsilane |
InChI |
InChI=1S/C9H12Cl2Si/c1-12(2,7-10)9-5-3-4-8(11)6-9/h3-6H,7H2,1-2H3 |
InChI Key |
RFBJNTRUMNKBBO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCl)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


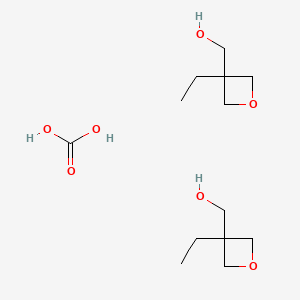
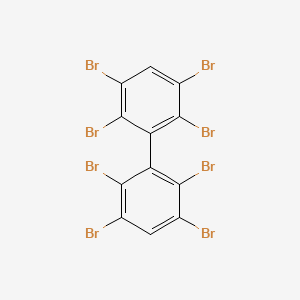
![2-([1,1'-Biphenyl]-4-yl)-4-methyl-3-phenylpyridine](/img/structure/B14601604.png)


![N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14601619.png)
![Dimethyl [(4-methylphenyl)methylidene]propanedioate](/img/structure/B14601625.png)
![1-Ethyl-4-[(Z)-(4-propylphenyl)-ONN-azoxy]benzene](/img/structure/B14601637.png)
![2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[3-bromo-2,2-bis(bromomethyl)propoxy]-, 3,9-dioxide](/img/structure/B14601652.png)
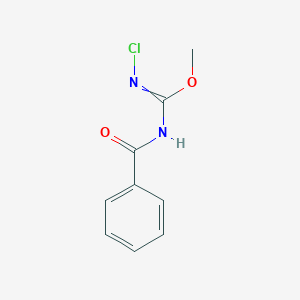
![2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole](/img/structure/B14601665.png)

